molecular formula C17H19ClN4OS B11012273 N-[2-(1H-benzimidazol-2-yl)ethyl]-2-chloro-5-(2-methylpropyl)-1,3-thiazole-4-carboxamide

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-chloro-5-(2-methylpropyl)-1,3-thiazole-4-carboxamide

Cat. No.: B11012273
M. Wt: 362.9 g/mol
InChI Key: YCLHBMGHSRBMHJ-UHFFFAOYSA-N
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Description

This compound features a hybrid structure combining a benzimidazole moiety and a substituted thiazole ring. The benzimidazole group (1H-benzimidazol-2-yl) is linked via an ethyl chain to the thiazole-4-carboxamide core, which is further substituted with a chloro group at position 2 and a 2-methylpropyl (isobutyl) group at position 3.

Properties

Molecular Formula

C17H19ClN4OS

Molecular Weight

362.9 g/mol

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-chloro-5-(2-methylpropyl)-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C17H19ClN4OS/c1-10(2)9-13-15(22-17(18)24-13)16(23)19-8-7-14-20-11-5-3-4-6-12(11)21-14/h3-6,10H,7-9H2,1-2H3,(H,19,23)(H,20,21)

InChI Key

YCLHBMGHSRBMHJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=C(N=C(S1)Cl)C(=O)NCCC2=NC3=CC=CC=C3N2

Origin of Product

United States

Preparation Methods

Thiazole Core Synthesis

The 2-chloro-5-(2-methylpropyl)-1,3-thiazole-4-carboxylic acid intermediate is synthesized via a Hantzsch thiazole reaction. A typical protocol involves:

  • Condensation of 2-methylpropyl thioamide with α-chloro-β-ketoester derivatives under acidic conditions.

  • Cyclization at 80–100°C in ethanol or acetonitrile, yielding the thiazole ring.

Example Reaction Conditions:

ComponentQuantitySolventTemperatureTimeYield
2-methylpropyl thioamide10 mmolEthanol85°C6 hr72%
α-chloroacetoacetate12 mmol

Benzimidazole Ethylamine Preparation

The 2-(1H-benzimidazol-2-yl)ethylamine side chain is synthesized via:

  • Cyclocondensation of o-phenylenediamine with β-alanine ethyl ester under microwave irradiation (150°C, 20 min).

  • Reduction of the resultant benzimidazole-2-carboxylate using LiAlH₄ in tetrahydrofuran (THF).

Carboxamide Coupling Strategies

The final step involves coupling the thiazole-4-carboxylic acid with the benzimidazole ethylamine. Two methods dominate:

Mixed Carbonate-Mediated Activation

  • Reagents: Thionyl chloride (SOCl₂) converts the carboxylic acid to an acyl chloride, which reacts with the amine in dichloromethane (DCM) at 0–5°C.

  • Yield Optimization: Adding 4-dimethylaminopyridine (DMAP) as a catalyst increases yields from 65% to 88%.

Carbodiimide Coupling

  • Protocol: Use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) at room temperature.

  • Advantages: Minimizes racemization and side reactions compared to acyl chlorides.

Alternative Routes and Modifications

One-Pot Tandem Synthesis

A streamlined approach combines thiazole formation and carboxamide coupling in a single reactor:

  • Generate the thiazole core via Hantzsch reaction.

  • Directly add benzimidazole ethylamine and EDC/HOBt without intermediate isolation.
    Outcome: Reduces purification steps but requires precise stoichiometric control to prevent byproducts.

Solid-Phase Synthesis

Immobilizing the benzimidazole ethylamine on Wang resin enables iterative coupling and cleavage, achieving 94% purity after HPLC.

Optimization of Reaction Conditions

Solvent Effects on Yield

SolventDielectric ConstantReaction TimeYield
DCM8.934 hr78%
THF7.526 hr65%
DMF36.72 hr82%

Polar aprotic solvents like DMF accelerate the reaction but complicate downstream purification.

Temperature Control

  • Low-Temperature Coupling (0–5°C): Minimizes thiazole ring opening but slows reaction kinetics.

  • Room Temperature: Optimal balance between rate and stability, yielding 85–90% product.

Analytical Characterization Techniques

Structural Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.02 (d, 6H, CH(CH₃)₂), 2.95 (t, 2H, CH₂CH₂), 3.78 (m, 1H, CH(CH₃)₂), 7.45–7.89 (m, 4H, benzimidazole-H).

  • HRMS: m/z calculated for C₁₇H₁₉ClN₄OS [M+H]⁺: 363.0912; found: 363.0915.

Purity Assessment

  • HPLC: >99% purity achieved using a C18 column (MeCN/H₂O gradient, 1.0 mL/min).

Industrial-Scale Production Considerations

Cost-Effective Reagents

Replacing LiAlH₄ with sodium borohydride in the benzimidazole reduction step lowers costs by 40% without compromising yield.

Waste Management

  • Recycling DMF via distillation reduces solvent consumption by 70%.

  • Neutralization of SOCl₂ with aqueous NaHCO₃ prevents HCl gas emissions.

Challenges and Limitations

Steric Hindrance

Bulky 2-methylpropyl and benzimidazole groups impede carboxamide coupling, necessitating excess reagents or prolonged reaction times.

Chlorothiazole Stability

The chloro substituent is prone to hydrolysis above pH 7, requiring strict control of reaction pH (5.5–6.5).

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-chloro-5-(2-methylpropyl)-1,3-thiazole-4-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group in the thiazole ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while nucleophilic substitution can result in the formation of various substituted thiazole derivatives.

Scientific Research Applications

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-chloro-5-(2-methylpropyl)-1,3-thiazole-4-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(1H-benzimidazol-2-yl)ethyl]-2-chloro-5-(2-methylpropyl)-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The benzimidazole and thiazole moieties are known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to a range of biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes structural analogues and their distinguishing characteristics:

Compound Name Molecular Formula Key Substituents/Features Potential Applications/Notes
Target Compound : N-[2-(1H-Benzimidazol-2-yl)ethyl]-2-chloro-5-(2-methylpropyl)-1,3-thiazole-4-carboxamide C₁₇H₁₈ClN₅OS - Benzimidazole-ethyl linker
- 2-Chloro, 5-isobutyl thiazole
Likely targets kinase or protease enzymes due to thiazole core and halogenation .
2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide C₂₆H₂₆N₄O₄ - Tri-methoxybenzene substituents
- Propyl chain on benzimidazole
Methoxy groups enhance solubility; potential CNS activity due to lipophilicity .
Acotiamide (N-[2-[di(isopropyl)amino]ethyl]-2-[(2-hydroxy-4,5-dimethoxybenzoyl)amino]-1,3-thiazole-4-carboxamide) C₂₁H₃₂N₄O₅S·HCl·3H₂O - Di-isopropylaminoethyl chain
- Hydroxy-dimethoxybenzoyl group
Approved prokinetic agent; increases acetylcholine release .
N-[(2E)-5-Cyclopropyl-1,3,4-thiadiazol-2-ylidene]-2-[(2-methylpropyl)amino]-1,3-thiazole-4-carboxamide C₁₃H₁₇N₅OS₂ - Thiadiazole ring
- Cyclopropyl substituent
Enhanced metabolic stability due to cyclopropyl group .
N-(1H-Pyrazol-4-yl)pyridine-4-carboxamide C₉H₈N₄O - Pyrazole-pyridine hybrid Simpler structure; potential kinase inhibition .

Key Structural and Functional Differences

Benzimidazole vs. Thiadiazole Core :

  • The target compound’s benzimidazole moiety (vs. thiadiazole in ) may confer stronger π-π stacking interactions with biological targets, enhancing binding affinity .
  • Thiadiazole-containing analogues (e.g., ) exhibit higher thermal stability (boiling point ~471°C) due to aromatic heterocycle rigidity .

Alkyl Chains: The 2-methylpropyl group increases lipophilicity (logP ~3.5 estimated), favoring membrane permeability compared to methoxy-substituted analogues (e.g., ) .

Biological Activity: Acotiamide demonstrates clinical efficacy in gastrointestinal motility disorders, attributed to its dimethylaminoethyl chain and hydroxy-dimethoxybenzoyl group. In contrast, the target compound’s benzimidazole-thiazole hybrid may target parasitic or viral proteases .

Biological Activity

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-chloro-5-(2-methylpropyl)-1,3-thiazole-4-carboxamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the compound’s biological activity, focusing on its antitumor, antimicrobial, and other pharmacological properties based on recent research findings.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds structurally related to benzimidazole and thiazole derivatives. For instance, compounds with similar structural features have demonstrated significant cytotoxicity against various cancer cell lines.

Case Study: Cytotoxicity Assays

A study evaluated the cytotoxic effects of related thiazole derivatives on lung cancer cell lines (A549, HCC827, and NCI-H358). The results indicated:

CompoundCell LineIC50 (μM) - 2D AssayIC50 (μM) - 3D Assay
1A5496.75 ± 0.199.31 ± 0.78
2HCC8276.26 ± 0.3320.46 ± 8.63
3NCI-H3586.48 ± 0.1116.00 ± 9.38

These findings suggest that the compound exhibits higher efficacy in two-dimensional assays compared to three-dimensional models, indicating its potential for further development as an antitumor agent .

Antimicrobial Activity

In addition to its antitumor properties, this compound has shown antimicrobial activity against various bacterial strains.

Research Findings

A comparative study assessed the antimicrobial effects of several benzimidazole derivatives, including our compound of interest. The results indicated that these compounds were effective against both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC) (μg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

The data suggest that the compound holds promise as a potential antimicrobial agent, warranting further investigation into its mechanisms of action and clinical applications .

The biological activity of this compound is thought to involve interactions with DNA and cellular targets:

  • DNA Binding : Studies indicate that similar compounds bind to the minor groove of DNA, potentially inhibiting replication and transcription processes.
  • Cell Cycle Arrest : Some derivatives have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.

Q & A

Basic: What are the optimal synthetic routes for N-[2-(1H-benzimidazol-2-yl)ethyl]-2-chloro-5-(2-methylpropyl)-1,3-thiazole-4-carboxamide?

Methodological Answer:
The synthesis typically involves coupling a benzimidazole-ethylamine derivative with a pre-functionalized thiazole-carboxamide core. Key steps include:

  • Thiazole formation : Cyclocondensation of thiourea derivatives with α-halo ketones under reflux in ethanol or acetonitrile, catalyzed by triethylamine (yields ~60–75%) .
  • Benzimidazole-ethylamine preparation : Reacting o-phenylenediamine with 2-bromoethylamine hydrobromide in DMF at 80°C for 12 hours .
  • Coupling : Use of carbodiimide crosslinkers (e.g., EDC/HOBt) in anhydrous DCM to link the thiazole-carboxamide and benzimidazole-ethylamine moieties .
    Critical Parameters : Solvent polarity (DMF > DCM for coupling efficiency) and catalyst choice (EDC/HOBt reduces racemization vs. DCC) .

Basic: How to characterize the structural integrity of this compound using spectroscopic techniques?

Methodological Answer:

  • NMR :
    • ¹H NMR : Identify benzimidazole protons (δ 7.2–8.1 ppm, aromatic), thiazole-CH3 (δ 2.4–2.6 ppm), and isobutyl-CH2 (δ 1.8–2.0 ppm). Coupling patterns confirm substitution positions .
    • ¹³C NMR : Thiazole-C4 carbonyl (δ ~165 ppm), benzimidazole-C2 (δ ~152 ppm) .
  • HPLC-MS : Use a C18 column (ACN/water + 0.1% formic acid) to assess purity (>95%) and confirm molecular weight (e.g., [M+H]+ at m/z 447.2) .

Advanced: How to resolve contradictions in reported IC50 values for kinase inhibition assays?

Methodological Answer:
Discrepancies may arise from assay conditions or target selectivity. Mitigation strategies:

  • Orthogonal assays : Compare fluorescence polarization (FP) and radiometric kinase assays to validate inhibition .
  • Control for off-target effects : Use isoform-specific inhibitors (e.g., ATP-competitive vs. allosteric) in parallel .
  • Buffer optimization : Vary Mg²⁺ concentrations (1–10 mM) to assess metal-dependent activity shifts .

Advanced: What computational strategies support structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

  • Docking simulations : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., EGFR kinase). Focus on hydrogen bonds between the carboxamide and Lys721 .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of the benzimidazole-thiazole hinge region .
  • QSAR modeling : Train models with descriptors like ClogP (2.8) and polar surface area (95 Ų) to predict cytotoxicity .

Basic: How to optimize purification of the compound from reaction mixtures?

Methodological Answer:

  • Recrystallization : Use a DMSO/water (2:1 v/v) system at 4°C to isolate high-purity crystals (mp 139–141°C) .
  • Column chromatography : Silica gel (60–120 mesh) with EtOAc/hexane (3:7) for baseline separation of regioisomers .
  • TLC monitoring : Rf 0.5 in CHCl3/MeOH (9:1) under UV 254 nm .

Advanced: How to analyze conflicting data in metabolic stability studies (e.g., microsomal vs. hepatocyte assays)?

Methodological Answer:

  • Enzyme source comparison : Test human liver microsomes (HLM) vs. primary hepatocytes to differentiate CYP450 vs. Phase II metabolism .
  • LC-MS/MS metabolite profiling : Identify hydroxylation at the benzimidazole C5 position (major pathway in HLM) vs. glucuronidation (hepatocytes) .
  • Inhibitor cocktails : Use 1-aminobenzotriazole (CYP450 broad inhibitor) to quantify non-enzymatic degradation .

Basic: What are the key stability-indicating parameters for storage and handling?

Methodological Answer:

  • Thermal stability : DSC/TGA shows decomposition >200°C; store at –20°C in amber vials .
  • Light sensitivity : Monitor UV-Vis spectra (λmax 280 nm) before/after 48-h light exposure; >5% degradation indicates need for dark storage .
  • Hygroscopicity : Karl Fischer titration (≤0.5% w/w water content) to prevent hydrolysis of the carboxamide .

Advanced: How to design mutagenesis studies to validate target engagement in enzyme inhibition?

Methodological Answer:

  • Site-directed mutagenesis : Replace key residues (e.g., EGFR Thr790) to disrupt hydrogen bonding with the thiazole-Cl group .
  • SPR analysis : Compare binding kinetics (KD) of wild-type vs. mutant enzymes (e.g., Biacore T200) .
  • Cellular thermal shift assays (CETSA) : Monitor compound-induced stabilization of target proteins in lysates .

Basic: What analytical methods confirm the absence of regioisomeric impurities?

Methodological Answer:

  • 2D NMR : NOESY correlations between thiazole-CH3 and benzimidazole-ethyl protons confirm regiochemistry .
  • X-ray crystallography : Resolve crystal structures (e.g., CCDC 1445921) to validate the 4-carboxamide position .
  • IR spectroscopy : Carboxamide C=O stretch at ~1680 cm⁻¹; absence of peaks at 1720 cm⁻¹ rules out ester impurities .

Advanced: How to address discrepancies in cytotoxicity profiles across cell lines?

Methodological Answer:

  • Transcriptomic profiling : Use RNA-seq to compare expression of drug transporters (e.g., ABCG2) in sensitive vs. resistant lines .
  • ComboSyn analysis : Apply Chou-Talalay plots to distinguish synergistic vs. antagonistic effects with standard chemotherapeutics .
  • Redox potential assays : Measure intracellular ROS levels (DCFH-DA probe) to link cytotoxicity to oxidative stress .

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